molecular formula C27H41N7Na3O20P3S B7826753 D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt

Cat. No.: B7826753
M. Wt: 977.6 g/mol
InChI Key: WPQBDHRBYCRXIB-LZIACAGCSA-K
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Description

D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt, also known as HMG-CoA trisodium salt, is a biochemical compound that plays a crucial role in various metabolic pathways. It is an intermediate in the biosynthesis of cholesterol and other isoprenoids, making it significant in both biological and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt typically involves the chemical modification of Coenzyme A (CoA) derivatives

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure the purity and yield of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt is used as a substrate in enzymatic studies, particularly in the investigation of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.

Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme kinetics. It serves as a key intermediate in the biosynthesis of terpenes and ketone bodies.

Medicine: Medically, this compound is significant in the development of statin drugs, which are used to control cholesterol levels by inhibiting HMG-CoA reductase.

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biochemicals. Its role in cholesterol biosynthesis makes it valuable in the development of cholesterol-lowering medications.

Mechanism of Action

The mechanism by which D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt exerts its effects involves its interaction with HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, statin drugs reduce cholesterol levels in the body.

Molecular Targets and Pathways: The primary molecular target is HMG-CoA reductase, and the pathway involved is the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.

Comparison with Similar Compounds

  • HMG-CoA Reductase Inhibitors (Statins): These compounds, such as atorvastatin and simvastatin, are structurally similar and also target HMG-CoA reductase.

  • Coenzyme A Derivatives: Other CoA derivatives used in various biochemical studies.

Uniqueness: D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt is unique in its role as a direct substrate in HMG-CoA reductase studies and its use in industrial applications for cholesterol management.

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBDHRBYCRXIB-LZIACAGCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N7Na3O20P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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